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Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide to Substituted Pyrazole Carboxylic Acids: A Focus on 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid Abstract The pyrazole carboxylic acid scaffold is a cornerstone of modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Substituted Pyrazole Carboxylic Acids: A Focus on 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid

Abstract

The pyrazole carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile building block for a diverse range of therapeutic agents. Its prevalence is exemplified by its role as a key intermediate in the synthesis of drugs such as the anti-androgen medication Darolutamide.[1] This guide provides a comprehensive technical overview of this important class of molecules, centered on the specific, representative compound: 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid. While extensive public data on this exact molecule is limited, this document leverages data from close structural analogs and fundamental chemical principles to provide a robust profile for researchers, scientists, and drug development professionals. We will explore its chemical structure, predict its physicochemical properties based on comparative analysis, propose a detailed and reasoned synthetic pathway, and discuss its potential applications in drug discovery.

Chemical Structure and Nomenclature

The structural foundation of the target molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at three positions: an acetyl group at C4, a carboxylic acid at C3, and an ethyl group at the N1 position. This specific arrangement of functional groups—a ketone, a carboxylic acid, and a hydrophobic ethyl moiety—provides multiple points for synthetic diversification and interaction with biological targets.

  • IUPAC Name: 4-acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid

  • Molecular Formula: C₈H₁₀N₂O₃

  • SMILES: CCn1c(C(=O)O)c(C(=O)C)cn1

  • InChI Key: (Generated based on structure, not found in databases)

The presence of both a hydrogen bond donor (carboxylic acid OH) and multiple hydrogen bond acceptors (C=O groups, pyrazole nitrogens) within a compact, relatively rigid framework makes this scaffold particularly attractive for designing molecules that can fit into specific protein binding pockets.

Physicochemical Properties: A Comparative Analysis

PropertyPredicted/Comparative ValueRationale and Expert Commentary
Molecular Weight 198.18 g/mol Calculated from the molecular formula (C₈H₁₀N₂O₃).
Appearance White to off-white solidExpected based on the typical appearance of similar organic acids like 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.[2]
Melting Point (°C) ~130-150The analog 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid melts at 132-145 °C.[2] The introduction of the polar acetyl group at C4 may slightly increase the melting point due to stronger intermolecular interactions.
XlogP (Predicted) ~0.0 - 0.5The N-methyl analog, 4-acetyl-1-methyl-1h-pyrazole-3-carboxylic acid, has a predicted XlogP of -0.2.[3] Substituting methyl with ethyl will slightly increase lipophilicity. This value suggests moderate water solubility and some membrane permeability.
Solubility Soluble in polar organic solvents (DMSO, THF, Methanol); sparingly soluble in water.The carboxylic acid group imparts some water solubility, but the overall structure with the ethyl and acetyl groups will favor solubility in organic solvents. Acid-base chemistry can be exploited to enhance aqueous solubility (e.g., forming a salt with a base).
pKa ~3-4The carboxylic acid proton is expected to have a pKa in the typical range for carboxylic acids attached to electron-withdrawing heterocyclic rings.

Proposed Synthesis and Mechanistic Rationale

A robust and scalable synthesis is critical for any building block intended for drug development. While a specific protocol for the target molecule is not published, a highly plausible and efficient route can be designed based on well-established pyrazole synthesis methodologies, particularly the Knorr pyrazole synthesis and related condensations. The proposed pathway leverages the chemistry used for synthesizing key drug intermediates.[1][4]

Experimental Protocol: A Two-Step, One-Pot Approach

This synthesis involves an initial Claisen-type condensation to form a 1,3-dicarbonyl intermediate, which is then cyclized in situ with ethylhydrazine.

Step 1: Formation of the Diketo-ester Intermediate via Claisen Condensation

  • To a stirred, cooled (0-5 °C) solution of a strong base such as Potassium tert-butoxide (1.1 equivalents) in an anhydrous aprotic solvent like Tetrahydrofuran (THF), add ethyl acetoacetate (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

    • Causality: Potassium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating the active methylene group of ethyl acetoacetate to form the reactive enolate nucleophile. Low temperature is crucial to prevent side reactions and control the exotherm.

  • After stirring for 30 minutes, add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

    • Expertise: This step forms the key 1,3-dicarbonyl intermediate. Diethyl oxalate acts as the electrophile. Monitoring the reaction is key to maximizing yield before proceeding.

Step 2: Cyclization with Ethylhydrazine and Saponification

  • Cool the reaction mixture back to 0-5 °C.

  • Slowly add a solution of ethylhydrazine sulfate (1.0 equivalent) and a base like sodium acetate (2.0 equivalents) in water.

    • Causality: Ethylhydrazine is the key reagent that introduces the N-ethyl group. It is often used as a salt for stability, requiring a mild base to liberate the free hydrazine for the reaction. The more nucleophilic nitrogen of ethylhydrazine attacks one of the ketone carbonyls, initiating the cyclization cascade.

  • Stir the mixture at room temperature for 8-12 hours.

  • Add a solution of sodium hydroxide (3.0 equivalents) in water and heat the mixture to 50-60 °C for 2-4 hours.

    • Expertise: This step accomplishes the saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid. Heating accelerates this process.

  • Cool the mixture and acidify to pH 2-3 with cold 2M HCl.

    • Trustworthiness: This is the critical precipitation step. The product is insoluble in acidic aqueous media. Monitoring the pH ensures complete protonation and maximum precipitation of the carboxylic acid.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid. Purity should be confirmed by HPLC (>99%).[4]

Synthesis Workflow Diagram

Synthesis_Workflow SM1 Ethyl Acetoacetate SM2 Diethyl Oxalate Intermediate1 Potassium Enolate Intermediate SM1->Intermediate1 1. Intermediate2 1,3-Dicarbonyl Adduct SM2->Intermediate2 Base KOtBu in THF Base->Intermediate1 Intermediate1->Intermediate2 2. Intermediate3 Ethyl 4-acetyl-1-ethyl-1H- pyrazole-3-carboxylate Intermediate2->Intermediate3 3. Reagent2 Ethylhydrazine Sulfate (EtNHNH2) Reagent2->Intermediate3 Product 4-Acetyl-1-ethyl-1H- pyrazole-3-carboxylic acid Intermediate3->Product 4. Hydrolysis NaOH, H2O, Heat Hydrolysis->Product Acidification HCl (aq)

Caption: Proposed synthetic workflow for 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid.

Anticipated Spectroscopic Characterization

The identity and purity of the synthesized compound would be unequivocally confirmed through a standard suite of spectroscopic techniques. The expected data are as follows:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.0 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton.

    • δ ~8.5 ppm (s, 1H): Singlet for the C5 proton on the pyrazole ring.

    • δ ~4.2 ppm (q, 2H): Quartet for the -CH₂- protons of the N-ethyl group.

    • δ ~2.5 ppm (s, 3H): Singlet for the acetyl -CH₃ protons.

    • δ ~1.4 ppm (t, 3H): Triplet for the -CH₃ protons of the N-ethyl group.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~190 ppm: Acetyl carbonyl carbon.

    • δ ~165 ppm: Carboxylic acid carbonyl carbon.

    • δ ~145-120 ppm: Three aromatic carbons of the pyrazole ring.

    • δ ~45 ppm: -CH₂- carbon of the ethyl group.

    • δ ~28 ppm: Acetyl -CH₃ carbon.

    • δ ~15 ppm: -CH₃ carbon of the ethyl group.

  • FT-IR (ATR):

    • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1700 cm⁻¹ (sharp): C=O stretch of the carboxylic acid.

    • ~1680 cm⁻¹ (sharp): C=O stretch of the acetyl ketone.[5]

  • Mass Spectrometry (ESI-):

    • m/z = 197.05 [M-H]⁻: The expected molecular ion in negative ion mode.

Applications and Future Directions

The true value of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid lies in its potential as a versatile synthetic intermediate. The three distinct functional groups offer orthogonal handles for chemical modification, making it an ideal scaffold for generating libraries of diverse molecules for high-throughput screening.

  • Drug Discovery Scaffold: The carboxylic acid can be readily converted into a wide array of amides, esters, and other functional groups. The acetyl group can undergo reactions such as reduction, oxidation, or condensation to further expand molecular diversity.

  • Bioisosteric Replacement: In drug design, this molecule could serve as a bioisostere for other substituted aromatic or heterocyclic systems, potentially improving pharmacokinetic or pharmacodynamic properties.

  • Intermediate for Complex Synthesis: As demonstrated by the synthesis of Darolutamide from a similar pyrazole core, this molecule is an ideal starting point for constructing more complex, multi-ring therapeutic agents.[1][4] Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[5][6]

Conceptual Application Diagram

Applications Scaffold 4-Acetyl-1-ethyl-1H- pyrazole-3-carboxylic acid Amide Amide Library (via -COOH) Scaffold->Amide Amidation Ester Ester Library (via -COOH) Scaffold->Ester Esterification ModifiedKetone Modified Ketone (Reduction, etc.) Scaffold->ModifiedKetone Derivatization Targets Biological Target Screening Amide->Targets Ester->Targets ModifiedKetone->Targets Lead Lead Compound Identification Targets->Lead

Caption: Role as a versatile scaffold for generating chemical libraries for drug discovery.

References

  • Chemical Synthesis Database. (n.d.). 4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester. Available at: [Link]

  • PubChemLite. (n.d.). 4-acetyl-1-methyl-1h-pyrazole-3-carboxylic acid (C7H8N2O3). Available at: [Link]

  • Ilhan, I. Ö., & Çadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647-1650.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Available at: [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • Bratenko, M. K., Barus, M., & Vovk, M. V. (2017). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. ResearchGate. Available at: [Link]

  • Mengeş, N., & Bildirici, İ. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • NextSDS. (n.d.). 4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. Available at: [Link]

  • PubChem. (n.d.). 1-ethyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • Li, Y., et al. (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. European Journal of Medicinal Chemistry, 304, 118553. Available at: [Link]

  • ResearchGate. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available at: [Link]

  • De Gruyter. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Available at: [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Available at: [Link]

  • NIST. (n.d.). UV/Visible spectrum of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

Exploratory

toxicity and safety profile SDS of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid

An in-depth technical guide for drug development professionals and analytical chemists on the safety, handling, and empirical toxicity validation of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid. Executive Summary In th...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for drug development professionals and analytical chemists on the safety, handling, and empirical toxicity validation of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid.

Executive Summary

In the landscape of modern pharmacotherapy and agrochemical development, the pyrazole ring has emerged as a privileged scaffold, heavily utilized in the design of protein kinase inhibitors, anti-inflammatory agents, and targeted therapeutics [1]. 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS: 2101197-64-0) is a highly functionalized heterocyclic building block. While the pyrazole core generally offers a favorable safety profile, the specific substitution pattern of this molecule—an N-ethyl group, a C3-carboxylic acid, and a C4-acetyl group—imparts unique physicochemical properties and metabolic liabilities.

This whitepaper provides a comprehensive Safety Data Sheet (SDS) profile synthesized with predictive structure-activity relationship (SAR) toxicology. Furthermore, it establishes self-validating empirical protocols to rigorously evaluate the safety profile of this compound during early-stage drug development.

Physicochemical Profiling & Hazard Identification

Before initiating any in vitro or in vivo studies, it is critical to understand the foundational physicochemical properties of the compound. The predicted pKa of 3.98 dictates that the molecule will be predominantly ionized at physiological pH (7.4). This ionization restricts passive membrane permeability (limiting off-target central nervous system toxicity) but increases aqueous solubility for renal clearance. In its solid, un-ionized state, the carboxylic acid moiety presents a localized irritation hazard.

Table 1: Quantitative Physicochemical & Identification Data

PropertyValue / DescriptionCausality / Impact on Development
CAS Number 2101197-64-0Unique identifier for regulatory tracking [2].
Molecular Formula C8H10N2O3Defines stoichiometry for assay formulation.
Molecular Weight 182.18 g/mol Low MW (<500 Da) aligns with Lipinski’s Rule of 5.
Predicted pKa 3.98 ± 0.10Drives pH-dependent solubility and GI absorption.
Predicted Boiling Point 368.9 ± 27.0 °CIndicates low volatility; inhalation risk is dust-driven.
Predicted Density 1.31 ± 0.1 g/cm³Relevant for formulation and suspension homogenization.

Table 2: Core GHS Hazard Classifications (Extrapolated)

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritation.
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation.

Predictive Toxicology & Structure-Activity Relationship (SAR)

As a Senior Application Scientist, I approach toxicity not as a random occurrence, but as a direct consequence of molecular architecture. The safety profile of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid can be deconstructed into three primary functional domains:

  • 1H-Pyrazole Core : While generally non-toxic and well-tolerated, the unhindered nitrogen (N2) lone pair can coordinate with the heme iron of Cytochrome P450 (CYP450) enzymes. This can lead to reversible CYP inhibition, necessitating drug-drug interaction (DDI) screening [3].

  • 3-Carboxylic Acid : Confers mild acidity. High local concentrations in the gastric mucosa can cause irritation, a common feature of NSAID-like pyrazole derivatives.

  • 4-Acetyl Group : The ketone moiety introduces a specific Phase I metabolic liability. Ketones are highly susceptible to reduction by cytosolic aldo-keto reductases (AKRs) into secondary alcohols. This biotransformation must be tracked to ensure the resulting metabolite does not possess divergent or toxic pharmacology.

SAR_Map Core 1H-Pyrazole Core (CYP450 Interaction) Sub1 1-Ethyl Group (Lipophilicity/Sterics) Core->Sub1 N1 Sub Sub2 3-Carboxylic Acid (pKa ~3.98, GI Irritation) Core->Sub2 C3 Sub Sub3 4-Acetyl Group (Ketone Reduction Liability) Core->Sub3 C4 Sub Risk1 Mild Acidic Irritant (Skin/Eye) Sub2->Risk1 Drives Risk2 Phase I Metabolism (Carbonyl Reduction) Sub3->Risk2 Drives

Figure 1: Structure-Activity Relationship (SAR) and metabolic liability map of the compound.

Empirical Toxicity Profiling: Self-Validating Methodologies

Predictive SAR must be validated through rigorous empirical testing. The following protocols are designed as self-validating systems —meaning the assay inherently proves its own reliability through engineered control checkpoints.

Protocol A: In Vitro Hepatotoxicity (HepG2 Resazurin Assay)

Causality: Pyrazole derivatives are primarily metabolized hepatically. Utilizing a human liver carcinoma cell line (HepG2) provides a physiologically relevant model for first-pass metabolic toxicity.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid in 100% DMSO to create a 10 mM stock. Dilute in media to achieve final concentrations ranging from 0.1 µM to 100 µM (Final DMSO 0.1%).

  • Self-Validation Checkpoint (Controls):

    • Negative Control: 0.1% DMSO vehicle (establishes 100% baseline viability).

    • Positive Control: 0.1% Triton X-100 (establishes 0% viability/maximum cytotoxicity).

    • System Logic: If the fluorescence signal window between the positive and negative controls falls below a 5-fold threshold, the assay must be rejected to prevent false-negative safety signals.

  • Incubation & Readout: Incubate cells with the compound for 48 hours. Add Resazurin (CellTiter-Blue) and incubate for an additional 2 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).

Protocol B: Microsomal Stability & Reactive Metabolite Trapping

Causality: To ensure the 4-acetyl group or the pyrazole core does not form reactive electrophiles (which cause idiosyncratic drug toxicity by binding to cellular proteins), we utilize Glutathione (GSH) as a trapping agent in the presence of Human Liver Microsomes (HLMs).

  • Reaction Mixture: Combine 1 µM of the test compound, 1 mg/mL HLMs, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Checkpoint (Metabolic Competence): Run a parallel reaction using Acetaminophen (APAP) as a positive control. APAP is known to form the reactive metabolite NAPQI, which readily forms a GSH adduct. If the LC-MS/MS fails to detect the APAP-GSH adduct, the HLMs are deemed metabolically inactive, and the test compound data is invalidated.

  • Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH adducts) to identify any reactive intermediates.

Workflow Step1 Incubate Compound with HLM + NADPH Step2 Add Glutathione (GSH) Trapping Agent Step1->Step2 Step3 Quench with Cold Acetonitrile Step2->Step3 Step4 Centrifuge & Extract Supernatant Step3->Step4 Step5 LC-MS/MS Analysis (Scan for GSH Adducts) Step4->Step5

Figure 2: Self-validating experimental workflow for reactive metabolite trapping using LC-MS/MS.

Laboratory Safety, Handling, and Emergency Workflows

Handling 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid requires adherence to strict laboratory safety protocols tailored to its specific chemical nature.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles to prevent dust ingress, and a standard laboratory coat.

  • Engineering Controls: All weighing and transfer operations of the dry powder must be conducted within a certified Class II chemical fume hood to prevent aerosolization of the acidic API, which can cause respiratory irritation (H335).

  • Storage Conditions: Store at 2-8°C in a tightly sealed, light-resistant container. The environment must be desiccated, as the carboxylic acid moiety can be hygroscopic. Keep strictly away from strong oxidizing agents and strong bases.

  • Spill Emergency Workflow:

    • Evacuate personnel from the immediate vicinity.

    • Do NOT dry sweep, as this aerosolizes the compound.

    • Lightly dampen the spill with a weak basic solution (e.g., 5% sodium bicarbonate) to neutralize the carboxylic acid and suppress dust.

    • Collect the neutralized material using damp, absorbent pads and transfer to a sealed hazardous waste container for incineration.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: International Journal of Molecular Sciences (MDPI), 2023. URL:[Link][1]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Chemistry, 2021. URL:[Link][2]

Sources

Foundational

Analysis of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic Acid: A Search for Crystal Structure and Polymorphism Data

To Our Valued Research Community, As part of our commitment to providing in-depth technical guidance on specific molecular compounds, we have undertaken a comprehensive search for data pertaining to the crystal structure...

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Author: BenchChem Technical Support Team. Date: April 2026

To Our Valued Research Community,

As part of our commitment to providing in-depth technical guidance on specific molecular compounds, we have undertaken a comprehensive search for data pertaining to the crystal structure and polymorphism of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid. This document outlines the results of our extensive search and provides context for the availability of public-domain information on this particular compound.

Our objective was to collate and synthesize experimental data to create a detailed whitepaper for researchers, scientists, and drug development professionals. The intended guide would have covered crystallographic data, thermal analysis, and detailed experimental protocols for polymorphic screening and characterization.

An exhaustive search of scientific databases and literature was conducted to locate any published studies on the solid-state properties of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid. This search included, but was not limited to:

  • Chemical Abstract Services (CAS) and PubChem: Searches for the compound and any associated literature or data.

  • The Cambridge Structural Database (CSD): A primary repository for small-molecule crystal structures.

  • Google Scholar and other scientific literature platforms: Searching for research articles, communications, or patents describing the synthesis, characterization, crystal structure, or polymorphic forms of the target molecule.

Findings:

Despite a thorough investigation, we found no publicly available data on the crystal structure or polymorphism of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid. The search yielded information on related pyrazole derivatives, such as those with different substituents on the pyrazole ring or at different positions. For instance, data was found for compounds like 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid and 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride. However, the specific combination of an acetyl group at the 4-position, an ethyl group at the 1-position, and a carboxylic acid at the 3-position does not appear in any published crystallographic or polymorphism studies.

The absence of foundational data makes it impossible to construct the requested in-depth technical guide on the crystal structure and polymorphism of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid. The creation of such a guide requires experimental results from techniques like Single-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), none of which are available in the public domain for this specific compound.

While we cannot provide the guide as originally conceived, we hope this report on the status of available information is valuable to your research endeavors. Should data on 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid become publicly available in the future, we would be pleased to revisit this topic. We remain committed to supporting the scientific community by providing accurate, data-driven technical content.

Exploratory

pharmacokinetic profiling of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid in vitro

An In-Depth Technical Guide: In Vitro Pharmacokinetic Profiling of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid Foreword: The Imperative of Early ADME in Modern Drug Discovery In the landscape of contemporary drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: In Vitro Pharmacokinetic Profiling of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid

Foreword: The Imperative of Early ADME in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail cheap" is paramount. Historically, a significant percentage of drug candidates failed in late-stage clinical trials due to unforeseen issues with their pharmacokinetic properties.[1] The integration of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies into the early stages of discovery has become a cornerstone of the modern research pipeline.[2][3] These assays provide critical insights that guide the optimization of chemical structures, predict in vivo performance, and de-risk the progression of promising compounds.[3][4]

This guide provides a comprehensive technical overview of the essential in vitro pharmacokinetic assays required to characterize 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid. As a member of the pyrazole class—a heterocyclic motif present in numerous approved pharmaceuticals[5][6][7]—understanding its ADME profile is crucial for evaluating its potential as a therapeutic agent. We will move beyond simple procedural lists to explore the causality behind each experimental design, ensuring a self-validating system of protocols that delivers robust and interpretable data for critical decision-making.

Metabolic Stability: Gauging the Compound's Lifespan

1.1 Scientific Rationale: The metabolic stability of a compound is a primary determinant of its in vivo half-life and oral bioavailability.[8] This assay measures the susceptibility of a drug candidate to biotransformation by metabolic enzymes, principally located in the liver.[9] A compound that is metabolized too rapidly will be cleared from the body too quickly to exert a therapeutic effect, whereas a compound that is highly resistant to metabolism could accumulate and lead to toxicity.[9] We utilize human liver microsomes (HLM), which are rich in Phase I cytochrome P450 (CYP) enzymes, to determine the intrinsic clearance (CLint) of the test article.[8][9]

1.2 Experimental Workflow: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound 1. Prepare Stock Solution 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid (10 mM in DMSO) Start 4. Initiate Reaction Add NADPH to HLM + Compound mix Compound->Start HLM 2. Prepare HLM Suspension Human Liver Microsomes (in Phosphate Buffer, pH 7.4) HLM->Start NADPH 3. Prepare Cofactor NADPH Solution (1 mM) Timepoints 5. Aliquot at Timepoints (0, 5, 15, 30, 60 min) Start->Timepoints Incubate Quench 6. Stop Reaction Add ice-cold Acetonitrile (to precipitate proteins) Timepoints->Quench Centrifuge 7. Centrifuge (to pellet precipitated protein) Quench->Centrifuge Supernatant 8. Collect Supernatant Centrifuge->Supernatant LCMS 9. LC-MS/MS Analysis Quantify remaining parent compound Supernatant->LCMS

Caption: Workflow for the in vitro metabolic stability assay.

1.3 Detailed Protocol:

  • Compound Preparation: Prepare a 1 µM working solution of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid in 100 mM phosphate buffer (pH 7.4).

  • Microsome Incubation: In a 96-well plate, combine the compound solution with human liver microsomes (final protein concentration of 0.5 mg/mL).[8] Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.[8] The time-zero (T0) sample is taken immediately before adding NADPH and quenched.

  • Time Points & Quenching: At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.[8]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

1.4 Data Presentation & Interpretation:

Time (min)% Parent Compound Remaining
0100
592
1575
3051
4533
6018
  • In Vitro Half-Life (t½): Calculated from the slope of the natural log of the percent remaining versus time.

  • Intrinsic Clearance (CLint): Calculated using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).[10][11]

A short half-life (<30 minutes) suggests rapid metabolism and likely high in vivo clearance, while a long half-life (>60 minutes) indicates greater stability. This data is crucial for predicting hepatic clearance in vivo.

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Risk

2.1 Scientific Rationale: Cytochrome P450 enzymes are responsible for the metabolism of the majority of clinically used drugs.[12] If 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid inhibits a specific CYP isoform, it could slow the metabolism of a co-administered drug that is a substrate for that enzyme. This can lead to elevated plasma levels of the co-administered drug, increasing the risk of toxicity and adverse events.[12][13] Regulatory agencies, including the FDA, mandate the evaluation of a new chemical entity's potential to inhibit major CYP isoforms.[14][15][16] This assay determines the half-maximal inhibitory concentration (IC50), a key measure of inhibitory potency.[12]

2.2 Experimental Workflow: CYP Inhibition IC50 Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Inhibitor 1. Prepare Inhibitor Dilutions (Test Compound) Preincubation 3. Pre-incubate Inhibitor + HLM/Substrate Mix Inhibitor->Preincubation HLM_mix 2. Prepare HLM + Substrate Mix (Human Liver Microsomes + CYP-specific Probe Substrate) HLM_mix->Preincubation Initiate 4. Initiate Reaction Add NADPH Preincubation->Initiate Incubate 5. Incubate (for a defined time, e.g., 10 min) Initiate->Incubate Quench 6. Stop Reaction (Ice-cold Acetonitrile + IS) Incubate->Quench Process 7. Centrifuge & Collect Supernatant Quench->Process LCMS 8. LC-MS/MS Analysis Quantify metabolite formation Process->LCMS Calculate 9. Calculate IC50 Plot % Inhibition vs. [Inhibitor] LCMS->Calculate

Caption: Workflow for the CYP inhibition IC50 determination assay.

2.2 Detailed Protocol:

  • Reagent Preparation: Prepare serial dilutions of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid (e.g., from 0.1 to 100 µM).

  • Incubation Setup: In a 96-well plate, incubate human liver microsomes with a specific CYP probe substrate (e.g., Phenacetin for CYP1A2) and each concentration of the test compound.[12]

  • Reaction Initiation: After a brief pre-incubation at 37°C, initiate the reaction by adding NADPH.

  • Termination: After a fixed time (e.g., 10 minutes), stop the reaction with ice-cold acetonitrile.

  • Analysis: Following centrifugation, analyze the supernatant by LC-MS/MS to measure the formation of the specific metabolite (e.g., Acetaminophen from Phenacetin).

  • Calculation: The percent inhibition at each concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

2.4 Data Presentation & Interpretation:

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin> 50
CYP2C9Diclofenac22.5
CYP2C19S-Mephenytoin> 50
CYP2D6Dextromethorphan> 50
CYP3A4Midazolam8.9

An IC50 value below 1 µM is considered potent inhibition, while values between 1-10 µM suggest moderate inhibition. Values >10 µM are generally considered weak. This data is used in risk assessment models, as outlined in FDA guidance, to predict the potential for clinical drug-drug interactions.[15][17][18]

Plasma Protein Binding (PPB): Determining the Active Fraction

3.1 Scientific Rationale: Upon entering the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is a fundamental principle of pharmacology that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its therapeutic target, and be cleared from the body.[19][20][21] High plasma protein binding (>99%) can significantly impact a drug's pharmacokinetic and pharmacodynamic profile.[22] The Rapid Equilibrium Dialysis (RED) device is a common and reliable method for determining the fraction unbound (fu) in vitro.[21][23]

3.2 Experimental Workflow: Rapid Equilibrium Dialysis (RED) Assay

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis (37°C) cluster_analysis Analysis Spike 1. Spike Compound into Plasma Load_Plasma 2. Load Plasma into Sample Chamber Spike->Load_Plasma Incubate 4. Incubate with Shaking (e.g., 4 hours) to reach equilibrium Load_Plasma->Incubate Load_Buffer 3. Load Buffer into Buffer Chamber Load_Buffer->Incubate Sample 5. Sample from both chambers Incubate->Sample Quench 6. Matrix-match & Quench (with Acetonitrile + IS) Sample->Quench LCMS 7. LC-MS/MS Analysis Quantify compound concentration Quench->LCMS Calculate 8. Calculate % Bound & fu LCMS->Calculate G cluster_prep Preparation cluster_transport Transport Experiment (37°C) cluster_analysis Analysis Culture 1. Culture Caco-2 Cells (on Transwell inserts for 21 days) TEER 2. Verify Monolayer Integrity (Measure TEER) Culture->TEER Dosing 3. Prepare Dosing Solution (Test Compound in HBSS buffer) TEER->Dosing Dose_AB 4a. A→B Transport Add compound to Apical side Dosing->Dose_AB Dose_BA 4b. B→A Transport Add compound to Basolateral side Dosing->Dose_BA Incubate 5. Incubate (e.g., 2 hours) with gentle shaking Dose_AB->Incubate Dose_BA->Incubate Sample 6. Sample Receiver Compartment Incubate->Sample LCMS 7. LC-MS/MS Analysis Quantify compound concentration Sample->LCMS Calculate 8. Calculate Papp & Efflux Ratio LCMS->Calculate G cluster_assays In Vitro ADME Assays cluster_prediction Predicted In Vivo Profile Compound 4-Acetyl-1-ethyl-1H-pyrazole- 3-carboxylic acid MetStab Metabolic Stability t½ = 35 min CLint = High Compound->MetStab CYP CYP Inhibition IC50 (3A4) = 8.9 µM Moderate DDI Risk Compound->CYP PPB Plasma Protein Binding % Bound = 88% Moderately High Compound->PPB Caco2 Caco-2 Permeability Papp = 8.5 High Absorption Compound->Caco2 Prediction {Predicted Properties | - Good Oral Absorption - Moderate-to-High Clearance - Potential for CYP3A4-mediated DDIs - Effective concentration depends on free fraction} MetStab->Prediction CYP->Prediction PPB->Prediction Caco2->Prediction

Caption: Integration of in vitro ADME data to predict in vivo properties.

Based on our hypothetical results, 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid presents a promising but nuanced profile. Its high permeability suggests good potential for oral absorption. However, its relatively high metabolic clearance indicates it may have a short half-life in vivo, potentially requiring more frequent dosing. The moderate inhibition of CYP3A4 warrants further investigation to understand the clinical risk of drug-drug interactions, while its moderately high plasma protein binding must be factored into dose-to-efficacy calculations. This complete profile allows drug development professionals to make informed, data-driven decisions, either to advance the compound, select it for further optimization, or terminate its development before committing more significant resources.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Workman, P., et al. (2006). Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • FDA. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Lee, J. I., et al. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • FDA. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • Federal Register. (2022, August 29). M12 Drug Interaction Studies; International Council for Harmonisation; Draft Guidance for Industry; Availability. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • YouTube. (2025, August 19). FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Pelkonen, O., et al. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • Ionescu, I. A., et al. (2014, October 13). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition Ki Assay. Retrieved from [Link]

  • ResearchGate. (2023, July 26). 2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

  • PubMed. (2015, August 15). In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction. Retrieved from [Link]

  • Semantic Scholar. (2025, September 12). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Retrieved from [Link]

  • Faria, J. V., et al. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Fajemiroye, J. O., et al. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved from [Link]

  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • PubMed. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-acetyl-1-methyl-1h-pyrazole-3-carboxylic acid (C7H8N2O3). Retrieved from [Link]

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Foundational

solubility profile of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available empirical solubility data for this specific molecule, this document establishes a predictive framework based on its molecular structure and the fundamental principles of thermodynamics and intermolecular forces. Furthermore, it offers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, enabling researchers to generate robust and reliable data. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems for applications ranging from synthesis and purification to formulation and screening.

Introduction: The Critical Role of Solubility

4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its wide range of pharmacological activities.[1] As with any compound destined for pharmaceutical or chemical development, understanding its solubility is a cornerstone of its developability profile. Solubility dictates the feasibility of reaction conditions, influences the efficiency of purification and crystallization, and critically impacts a drug candidate's bioavailability and therapeutic efficacy.[2][3] Poor solubility can lead to unreliable in vitro assay results, underestimated toxicity, and significant hurdles in formulation development, ultimately increasing costs and timelines.[4][5]

This guide addresses the solubility of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid by first deconstructing its molecular features to predict its behavior and then providing the rigorous experimental frameworks necessary for its empirical determination.

Molecular Structure and Predicted Physicochemical Properties

The solubility behavior of a molecule is fundamentally governed by its structure. The structure of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid features a combination of polar and non-polar groups, which suggests a nuanced solubility profile.

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). Its presence significantly increases the potential for interaction with polar solvents. As an acidic functional group, its protonation state is pH-dependent, which can be leveraged to modulate solubility in aqueous systems or during extractions.[6]

  • Pyrazole Ring: The heterocyclic pyrazole ring contains two nitrogen atoms, making it a polar moiety. The nitrogen atoms can act as hydrogen bond acceptors, contributing to solubility in protic solvents.[7]

  • Acetyl Group (-C(O)CH₃): The carbonyl in the acetyl group is a polar, hydrogen bond acceptor site.

  • Ethyl Group (-CH₂CH₃): This alkyl group is non-polar and will contribute to solubility in less polar or non-polar solvents.

The interplay between the strong polar interactions of the carboxylic acid and the pyrazole ring, versus the non-polar nature of the ethyl group, will determine the compound's affinity for different solvents. This principle, often summarized as "like dissolves like," is the guiding concept for predicting solubility.[8]

cluster_molecule 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid mol COOH Carboxylic Acid (-COOH) mol->COOH Highly Polar H-Bond Donor & Acceptor Pyrazole Pyrazole Ring mol->Pyrazole Polar H-Bond Acceptor Acetyl Acetyl Group (-COCH3) mol->Acetyl Polar H-Bond Acceptor Ethyl Ethyl Group (-CH2CH3) mol->Ethyl Non-Polar

Caption: Functional group analysis of the target molecule.

The Thermodynamics of Dissolution: A Deeper Look

The process of dissolution can be understood as a thermodynamic cycle involving two key energy considerations:

  • Crystal Lattice Energy: This is the energy required to break the intermolecular forces holding the compound's molecules together in its solid, crystalline state.[9][10] Compounds with high lattice energies are more stable in their solid form and require more energy to be disrupted, which often corresponds to lower solubility.[11][12]

  • Solvation Energy: This is the energy released when the individual solute molecules interact with the solvent molecules.[11]

For dissolution to occur spontaneously, the overall Gibbs free energy change (ΔG) for the process must be negative. This is a balance between the enthalpy change (ΔH), which is largely the difference between lattice energy and solvation energy, and the entropy change (ΔS), which reflects the increase in disorder as the solute disperses into the solvent.[13][14]

ΔG = ΔH - TΔS

Even if the process is slightly endothermic (ΔH > 0), a large positive entropy change (ΔS > 0) can drive dissolution.[14] The strength of the solute-solvent interactions directly impacts the solvation energy; strong interactions, such as hydrogen bonding between our target molecule and a protic solvent, lead to a more favorable (more negative) enthalpy of solvation.[15]

Predicted Solubility Profile

Based on the structural analysis and thermodynamic principles, we can predict the solubility of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid across a spectrum of common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh These solvents are strong hydrogen bond donors and acceptors, allowing for powerful interactions with the carboxylic acid, pyrazole, and acetyl groups.[7][16]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents are polar and can act as hydrogen bond acceptors, effectively solvating the polar regions of the molecule.[7] DMSO and DMF are particularly strong solvents for a wide range of organic compounds.[17]
Less Polar Ethyl Acetate, DichloromethaneLow to Moderate These solvents have moderate polarity. While some interaction with the polar groups is possible, they are less effective at overcoming the strong intermolecular forces (especially hydrogen bonding) within the solute's crystal lattice.
Non-Polar Toluene, HexaneVery Low The large polarity mismatch between the solvent and the highly polar functional groups of the solute results in weak solute-solvent interactions and insufficient solvation energy to overcome the crystal lattice energy.[7][16]

Experimental Protocols for Solubility Determination

Rigorous experimental data is essential to confirm these predictions. The choice of method often depends on the stage of research; the "gold standard" shake-flask method is used for definitive thermodynamic solubility, while high-throughput methods are employed for rapid kinetic solubility screening in early discovery.[5]

Protocol 1: Isothermal Shake-Flask Method for Thermodynamic Solubility

This method is considered the most reliable for determining the equilibrium (thermodynamic) solubility of a compound. It involves creating a saturated solution at a constant temperature and quantifying the amount of dissolved solute.

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Add excess solid compound to a vial B 2. Add a precise volume of the chosen organic solvent A->B C 3. Seal vial and place in a shaking incubator at constant T (e.g., 25°C) B->C D 4. Agitate for 24-72 hours to ensure equilibrium is reached C->D E 5. Remove vial and allow undissolved solid to settle D->E F 6. Centrifuge or filter the solution to remove all solids (e.g., 0.45 µm filter) E->F G 7. Take a precise aliquot of the clear supernatant/filtrate F->G H 8. Dilute with a suitable solvent to fall within the analytical range G->H I 9. Quantify concentration using a calibrated analytical method (e.g., HPLC-UV, LC-MS) H->I J 10. Calculate Solubility (e.g., in mg/mL or mol/L) I->J cluster_prep Preparation cluster_dispensing Dispensing & Precipitation cluster_analysis Measurement A 1. Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM) C 3. Add a small volume of the DMSO stock solution to the solvent (e.g., 2 µL into 198 µL) A->C B 2. Dispense the chosen organic solvent into wells of a microtiter plate (e.g., 96-well) B->C D 4. Mix and incubate for a short period (e.g., 1-2 hours) E 5. Measure light scattering using a laser nephelometer D->E F 6. Compare scattering signal to positive (insoluble) and negative (soluble) controls E->F

Sources

Protocols & Analytical Methods

Method

Advanced Applications of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid in Medicinal Chemistry

Introduction & Structural Rationale The pyrazole scaffold is a privileged structure in medicinal chemistry, featured prominently in FDA-approved drugs ranging from anti-inflammatories to anti-obesity agents[1]. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, featured prominently in FDA-approved drugs ranging from anti-inflammatories to anti-obesity agents[1]. Among the highly functionalized pyrazole building blocks, 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS: 2101197-64-0)[2] stands out as a highly versatile intermediate. Its unique substitution pattern makes it an ideal starting point for the synthesis of complex pharmacophores:

  • The 3-Carboxylic Acid Moiety: Carboxylic acids on the pyrazole ring are frequently utilized to synthesize amide derivatives that act as potent enzyme inhibitors. For instance, pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the Dengue virus (DENV) NS2B-NS3 protease[3]. Furthermore, this moiety can be esterified to link nitric oxide (NO) donor groups, creating hybrid molecules with significant antibacterial and anti-inflammatory activities[4].

  • The 4-Acetyl Group: The acetyl ketone provides a synthetic handle for Claisen-Schmidt condensations, allowing the formation of chalcones or secondary pyrazoline rings. These extended conjugated systems are well-documented for their antioxidant, antiangiogenic, and anti-inflammatory properties[5],[6].

  • The 1-Ethyl Group: N-alkylation (ethylation) restricts the tautomerization of the pyrazole core, locking the molecule into a single tautomeric state. This is critical for structure-based drug design (SBDD), as it ensures predictable hydrogen-bonding networks within target binding pockets, such as the crucial Asp112 interaction observed in p38 MAP kinase inhibitors[7].

Mechanistic Pathways & Workflows

To fully leverage 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid, researchers must employ orthogonal functionalization strategies. The diagram below illustrates how targeted modifications of specific functional groups lead to distinct therapeutic classes.

Diversification Core 4-Acetyl-1-ethyl-1H-pyrazole -3-carboxylic acid Amidation Amide Coupling (EDCI, HOBt, DIPEA) Core->Amidation Condensation Aldol Condensation (Ar-CHO, NaOH) Core->Condensation Esterification Esterification (NO-Donor Linkage) Core->Esterification Target1 Protease/Kinase Inhibitors Amidation->Target1 Target2 Chalcone Hybrids (Anti-inflammatory) Condensation->Target2 Target3 NO-Donor Hybrids (Antibacterial) Esterification->Target3

Caption: Workflow demonstrating the orthogonal functionalization of the pyrazole core for diverse targets.

When these derivatives are synthesized, they exhibit potent biological mechanisms. For example, pyrazole-3-carboxamides act as competitive inhibitors against viral proteases, arresting viral replication.

ProteaseInhibition Ligand Pyrazole-3-Carboxamide Complex Inhibitor-Enzyme Complex Ligand->Complex Competitive Binding Enzyme DENV NS2B-NS3 Protease Enzyme->Complex Target Cleavage Polyprotein Cleavage Enzyme->Cleavage Catalyzes (Wild-Type) Arrest Arrested Replication Complex->Arrest Blocks Cleavage Replication Viral Replication Cleavage->Replication Enables

Caption: Mechanism of action for pyrazole-3-carboxamides targeting DENV NS2B-NS3 protease.

Experimental Protocols

Protocol 1: Regioselective Amide Coupling (Synthesis of Protease/Kinase Inhibitors)

This protocol utilizes EDCI and HOBt to activate the 3-carboxylic acid. HOBt is specifically chosen to suppress the racemization of any chiral amines used and to prevent the formation of unreactive N-acylureas, ensuring high yields of the desired pyrazole-3-carboxamide[3].

  • Activation: Dissolve 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add EDCI·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0 °C for 30 minutes. Causality: Pre-activation at 0 °C stabilizes the highly reactive O-acylisourea intermediate before amine addition, preventing thermal degradation.

  • Amine Addition: Add the target primary or secondary amine (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Causality: DIPEA neutralizes the HCl salt of EDCI and the amine, maintaining a slightly basic pH necessary to keep the amine in its nucleophilic (unprotonated) state.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation Checkpoint: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the highly polar carboxylic acid baseline spot and the appearance of a higher Rf spot indicates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO3 (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers sequentially with 1M HCl, water, and brine. Causality: The acidic wash removes unreacted amine and DIPEA, while the aqueous washes remove DMF and HOBt.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography. Confirm product identity via LC-MS (ESI+) by identifying the [M+H]+ parent ion.

Protocol 2: Claisen-Schmidt Condensation (Synthesis of Anti-inflammatory Chalcones)

The 4-acetyl group is slightly deactivated by the electron-withdrawing nature of the adjacent pyrazole ring. Therefore, a strong base in a protic solvent is required to generate the enolate efficiently[8].

  • Enolate Generation: Dissolve the pyrazole intermediate (1.0 equiv) in absolute ethanol (10 mL). Add 40% aqueous NaOH (3.0 equiv) dropwise at 0 °C. Stir for 15 minutes.

  • Condensation: Add the substituted benzaldehyde (1.0 equiv) portion-wise. Causality: Slow addition at a controlled temperature prevents the competitive Cannizzaro reaction of the aldehyde, ensuring it remains available for nucleophilic attack by the enolate.

  • Reaction: Stir at room temperature for 6-8 hours. Self-Validation Checkpoint: A distinct bathochromic shift in color (often from pale yellow to deep orange/red) visually confirms the formation of the extended conjugated chalcone system.

  • Isolation: Pour the mixture into ice-cold water and neutralize with 1M HCl until pH 6-7 is reached. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure pyrazole-chalcone hybrid.

Quantitative Data Analysis

To guide structural design, the table below summarizes the biological activities of various pyrazole-3-carboxylic acid derivatives synthesized using the methodologies described above.

Target / ApplicationDerivative TypeKey Findings & EfficacyReference
DENV NS2B-NS3 Protease Pyrazole-3-carboxamidesPotent antiviral activity with EC50 values down to 4.1 μM; negligible cytotoxicity.[3]
p38 MAP Kinase 5-substituted pyrazolesStrong in vivo efficacy in rheumatic disease models; targeted binding to Asp112.[7]
Bacterial Strains (S. aureus, E. coli) Pyrazole-NO hybrids (nitrate esters)High NO release; superior antibacterial activity compared to ciprofloxacin.[4]
Inflammation (COX-1/2) Pyrano[2,3-c]pyrazolesSignificant anti-inflammatory activity with reduced ulcerogenic liability.[5]

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid. This molecule is a key intermediate in pharmaceutical synthesis, and its accurate quantification is critical for quality control and stability assessment. The developed method is suitable for routine analysis in research and drug development settings. The protocol herein provides a comprehensive guide, from initial parameter selection through method optimization and validation, in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is required to determine its purity and to monitor its stability over time. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and accuracy.[1]

The challenge in developing an HPLC method for this analyte lies in its polar and acidic nature, which can lead to poor retention on traditional reversed-phase columns and suboptimal peak shapes. This guide, therefore, emphasizes a systematic approach to method development, focusing on the logical selection of stationary phase, mobile phase, and detection parameters to overcome these challenges. Furthermore, we will incorporate forced degradation studies to ensure the method is stability-indicating, meaning it can effectively separate the intact analyte from its degradation products.[2]

Analyte Properties and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development. While experimental data for 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid is not extensively published, we can infer key properties from its structure and data from similar compounds.

  • Structure: The molecule contains a carboxylic acid group, making it acidic. The pyrazole ring and acetyl group contribute to its polarity.

  • Polarity: The predicted XlogP for the similar 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is -0.2, indicating that our target analyte is a polar compound. This suggests that a standard C18 column with a highly aqueous mobile phase or a polar-modified column would be necessary for adequate retention.[3]

  • UV Absorbance: Pyrazole derivatives typically exhibit strong UV absorbance. Related acetylated pyrazole compounds show absorbance maxima in the range of 324–368 nm.[4] A photodiode array (PDA) detector will be used to determine the optimal detection wavelength experimentally.

  • pKa: The carboxylic acid moiety dictates that the pKa will be in the acidic range, likely between 3 and 5. To ensure consistent retention and symmetrical peak shape, the mobile phase pH should be controlled using a buffer and maintained at least one pH unit away from the analyte's pKa.[5]

Based on these considerations, a reversed-phase HPLC method with UV detection is the logical choice.

HPLC Method Development Strategy

Our strategy follows a systematic and logical progression from initial parameter selection to method optimization and validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation (ICH Q2(R2)) A Analyte Characterization (Polarity, Acidity, UV Absorbance) B Column Selection (e.g., C18, Polar-Embedded) A->B C Mobile Phase Selection (Aqueous Buffer & Organic Modifier) B->C D Detector Settings (PDA for λmax determination) C->D E Mobile Phase pH Optimization D->E F Organic Modifier Optimization (Acetonitrile vs. Methanol, Gradient) E->F G Column Temperature & Flow Rate F->G H Stress Studies (Acid, Base, Oxidation, Thermal, Photolytic) G->H I Peak Purity Analysis H->I J System Suitability I->J K Linearity & Range J->K L Accuracy & Precision K->L M Robustness L->M

Figure 1: HPLC Method Development and Validation Workflow.

Experimental Protocols

Materials and Instrumentation
  • Analyte: 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid reference standard

  • Solvents: HPLC grade acetonitrile and methanol

  • Reagents: Formic acid, ammonium acetate, potassium phosphate monobasic, ortho-phosphoric acid (all analytical grade)

  • Water: Deionized water (18.2 MΩ·cm)

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

Protocol 1: Initial Method Scouting

The objective of this initial phase is to find a suitable column and mobile phase that provides retention and a reasonable peak shape for the analyte.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 100 µg/mL solution of the reference standard in a 50:50 mixture of water and acetonitrile.

  • Column Selection:

    • Column 1 (Recommended Start): A C18 column with polar end-capping or a polar-embedded stationary phase (e.g., Agilent Polaris C18-A, Waters Atlantis T3) is recommended to enhance retention of polar compounds and prevent phase collapse in highly aqueous mobile phases.[6] Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size.

    • Column 2 (Alternative): A standard C18 column can be evaluated but may require a lower percentage of organic modifier.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water. The low pH will suppress the ionization of the carboxylic acid, promoting retention.

    • Mobile Phase B: Acetonitrile.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • PDA Detection: 210-400 nm (to determine λmax)

    • Gradient: Start with a shallow gradient to elute the polar analyte.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
17.0595
20.0595
20.1955
25.0955
Table 1: Initial Gradient Conditions for Method Scouting.
  • Analysis and Evaluation: Inject the standard solution and evaluate the chromatogram for retention time, peak shape (tailing factor), and determine the wavelength of maximum absorbance (λmax) from the PDA data.

Protocol 2: Method Optimization

Based on the initial scouting results, the method is optimized to achieve optimal resolution, peak shape, and run time.

Step-by-Step Methodology:

  • pH Optimization: The mobile phase pH is a critical parameter for acidic analytes.

    • Prepare buffers at different pH values (e.g., pH 2.5, 3.0, 3.5 using phosphate or acetate buffers).

    • Run the analysis isocratically or with a simplified gradient at each pH.

    • Evaluate the effect on retention time and peak asymmetry. Select the pH that provides the best peak shape and stable retention.

  • Organic Modifier Optimization:

    • Compare acetonitrile and methanol as the organic modifier. Methanol can sometimes offer different selectivity compared to acetonitrile.

    • Optimize the gradient slope and duration to ensure the analyte elutes with a good peak shape and is well-separated from any impurities. The goal is to achieve a retention factor (k') between 2 and 10.

  • Flow Rate and Temperature: Adjust the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40 °C) to fine-tune retention time and peak shape.

Protocol 3: Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are performed as per ICH Q1A(R2) guidelines. The goal is to achieve 5-20% degradation of the analyte.[2]

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the analyte at approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 M HCl. Heat at 60 °C for 2 hours.

    • Base Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours.

    • Oxidative Degradation: Add 1 mL of stock solution to 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid powder and a solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples, and dilute all samples to the target concentration. Analyze using the optimized HPLC method.

  • Evaluation:

    • Assess the separation of the main peak from any degradation product peaks.

    • Perform peak purity analysis using the PDA detector to confirm that the analyte peak is spectrally pure and not co-eluting with any degradants.

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) Analyte 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Analyte->Base Oxidation Oxidation (e.g., 3% H₂O₂) Analyte->Oxidation Thermal Thermal (e.g., 80°C) Analyte->Thermal Photo Photolytic (UV/Vis Light) Analyte->Photo Analysis HPLC Analysis (Optimized Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluation: - Peak Purity - Resolution of Degradants Analysis->Evaluation

Figure 2: Workflow for Forced Degradation Studies.

Optimized Method and Validation

The following table summarizes a hypothetical optimized method based on the principles discussed.

ParameterOptimized Condition
Column Waters Atlantis T3 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B to 70% B over 12 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection PDA at 330 nm
Injection Vol. 5 µL
Run Time 20 minutes
Table 2: Optimized HPLC Conditions.

This optimized method must then be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.

Validation Parameters:

  • Specificity: Demonstrated through forced degradation studies and peak purity analysis.

  • Linearity: Assessed over a range of concentrations (e.g., 5-150 µg/mL) with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by spike-recovery experiments at three concentration levels, with recovery typically between 98-102%.

  • Precision:

    • Repeatability (Intra-day): Multiple injections of the same sample, with a relative standard deviation (RSD) < 2%.

    • Intermediate Precision (Inter-day): Analysis on different days by different analysts, with an RSD < 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and observing the effect on the results.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development and validation of a stability-indicating HPLC method for the quantification of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid. By following a systematic approach that considers the analyte's physicochemical properties, a robust and reliable method can be established. This method is suitable for routine quality control analysis and stability testing in the pharmaceutical industry, ensuring the quality and consistency of this important chemical intermediate.

References

  • Substituent effects in N-acetylated phenylazopyrazole photoswitches. (2025). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2025). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Substituent effects in N-acetylated phenylazopyrazole photoswitches. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (n.d.). ResearchGate. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]

  • 4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester. (2025). Chemical Synthesis Database. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. Available at: [Link]

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). MDPI. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4-propyl-, ethyl ester — Chemical Substance Information. (n.d.). Chemister. Available at: [Link]

  • 4-acetyl-1-methyl-1h-pyrazole-3-carboxylic acid (C7H8N2O3). (n.d.). PubChemLite. Available at: [Link]

  • 4,5-Dihydro-4-methyl-5-oxo-1h-pyrazole-3-carboxylic acid, ethyl ester. (n.d.). NIST WebBook. Available at: [Link]

  • 4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid — Chemical Substance Information. (n.d.). Chemister. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. Available at: [Link]

  • Pyrazole-3-carboxylic acid. (n.d.). SpectraBase. Available at: [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Available at: [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.
  • 1-ethyl-3-methyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Available at: [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. Available at: [Link]

  • Quality Guidelines. (n.d.). ICH. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Available at: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian. Available at: [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent. Available at: [Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid

Introduction 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] Characterization of such novel compounds is a critical step in their development, and mass spectrometry (MS) stands as a powerful analytical technique for confirming molecular weight and elucidating structural features through the analysis of fragmentation patterns.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the anticipated mass spectrometric behavior of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid. We will delve into the principles governing its fragmentation, present a comprehensive protocol for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), and propose a detailed fragmentation pathway based on established chemical principles and data from related structures.

Scientific Principles of Pyrazole Fragmentation

The fragmentation of pyrazole rings and their derivatives in mass spectrometry is influenced by the nature and position of their substituents.[4][5] Generally, pyrazoles exhibit characteristic fragmentation patterns involving the cleavage of the heterocyclic ring and the loss of substituents.

For N-substituted pyrazoles, fragmentation is often initiated by cleavages alpha to the nitrogen atoms.[4] The presence of an acetyl group introduces specific fragmentation pathways, primarily the loss of a ketene group (CH₂=C=O) or a methyl radical (•CH₃).[5] Carboxylic acid moieties readily lose water (H₂O) or carbon dioxide (CO₂) under ionization conditions. The interplay of these functional groups on the pyrazole core dictates the overall fragmentation cascade.

In the case of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid, we can anticipate a series of fragmentation events initiated by either soft ionization techniques like electrospray ionization (ESI) or harder techniques like electron ionization (EI). ESI would likely produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, which can then be subjected to collision-induced dissociation (CID) to induce fragmentation.[6][7]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid using a standard Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system. Optimization may be required based on the specific instrumentation used.[8][9]

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL. The addition of formic acid aids in the protonation of the analyte.[7]

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point for separating small molecules.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative. Both modes should be investigated as pyrazoles can ionize in either depending on the substituents and pH.[6][10]

  • Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS or MS2)

  • Full Scan Range: m/z 50-500

  • MS/MS: Select the precursor ion corresponding to [M+H]⁺ or [M-H]⁻ for fragmentation.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a wide range of fragment ions.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr (Nitrogen)

  • Cone Gas Flow: 50 L/hr (Nitrogen)

4. Data Acquisition and Analysis:

  • Acquire data in both full scan and MS/MS modes.

  • Process the data using the instrument's software to identify the precursor ion and its corresponding fragment ions.

  • Accurate mass measurements are crucial for determining the elemental composition of the fragment ions.[3][11]

Proposed Fragmentation Pathway

The proposed fragmentation pathway for 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid (Molecular Formula: C₈H₁₀N₂O₃, Molecular Weight: 182.18 g/mol ) is depicted below. The pathway is based on established fragmentation mechanisms for similar heterocyclic compounds.[4][5][12]

Fragmentation_Pathway M [M+H]⁺ m/z 183.07 F1 m/z 165.06 (-H₂O) M->F1 -H₂O F2 m/z 139.08 (-CO₂) M->F2 -CO₂ F3 m/z 140.05 (-C₂H₅) M->F3 -C₂H₅ F4 m/z 112.06 (-C₂H₅, -CO) F3->F4 -CO F5 m/z 97.04 (-C₂H₅, -CO, -CH₃) F4->F5 -CH₃

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid

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Author: BenchChem Technical Support Team. Date: April 2026

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Validating Data & Protocol

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Validating Data & Protocol

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Validating Diagrams and Protocols

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Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in substituted pyrazole synthesis. The target molecule, 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS: 2101197-64-0), presents three distinct synthetic challenges: controlling N-alkylation regioselectivity, overcoming the electronic deactivation of the pyrazole ring during C4-acetylation, and preventing decarboxylation during final ester hydrolysis.

This guide abandons outdated, low-yielding Friedel-Crafts approaches in favor of a modern, self-validating cross-coupling workflow. Below, you will find mechanistic troubleshooting guides, quantitative optimization data, and step-by-step validated protocols.

Mechanistic Pathway & Workflow Visualization

To bypass the poor reactivity of electron-deficient pyrazoles, our optimized route relies on early-stage C4-bromination followed by a regioselective N-ethylation. The critical acetyl group is then introduced via a palladium-catalyzed Stille cross-coupling, terminating with a mild saponification.

Synthesis SM Ethyl 1H-pyrazole-3-carboxylate Br Ethyl 4-bromo-1H-pyrazole- 3-carboxylate SM->Br NBS, DMF (C4-Bromination) Alk_Major Ethyl 4-bromo-1-ethyl-1H- pyrazole-3-carboxylate (Major) Br->Alk_Major EtI, Cs2CO3, MeCN (Kinetic Control) Alk_Minor Ethyl 4-bromo-1-ethyl-1H- pyrazole-5-carboxylate (Minor) Br->Alk_Minor (Thermodynamic Byproduct) Ac Ethyl 4-acetyl-1-ethyl-1H- pyrazole-3-carboxylate Alk_Major->Ac 1. Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4 2. HCl (aq) (Stille Coupling) Prod 4-Acetyl-1-ethyl-1H-pyrazole- 3-carboxylic acid Ac->Prod LiOH, THF/H2O (Mild Saponification)

Figure 1: Optimized synthetic workflow for 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why is the direct Friedel-Crafts acetylation of ethyl 1-ethyl-1H-pyrazole-3-carboxylate yielding <15% product? A1: The causality here is purely electronic. The pyrazole ring is heavily deactivated by the electron-withdrawing C3-ester group. Electrophilic aromatic substitution (EAS) at the C4 position becomes energetically unfavorable, often leading to starting material recovery or degradation under harsh Lewis acid conditions. To solve this, we shift the mechanism from EAS to a transition-metal catalyzed oxidative addition/reductive elimination pathway. By pre-brominating the ring and utilizing a Stille coupling with a masked acetyl group (tributyl(1-ethoxyvinyl)tin), yields consistently exceed 85% .

Q2: During N-ethylation, I am getting a nearly 1:1 mixture of isomers. How do I maximize the yield of the desired 3-carboxylate isomer? A2: Pyrazole N-alkylation is governed by a delicate balance of kinetic vs. thermodynamic control. Using strong bases like Sodium Hydride (NaH) in refluxing THF drives the reaction toward thermodynamic equilibrium, favoring the sterically less hindered but electronically disfavored 1-ethyl-1H-pyrazole-5-carboxylate (N2-alkylation). To achieve high regioselectivity for the target 3-carboxylate (N1-alkylation), you must operate under kinetic control. Using a bulky, soft base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (MeCN) at room temperature exploits the steric hindrance of the C3-ester, directing the ethyl electrophile almost exclusively to the N1 position .

Q3: My final compound is degrading during ester hydrolysis. How do I prevent decarboxylation? A3: Pyrazole-3-carboxylic acids are prone to thermal decarboxylation. This vulnerability is severely exacerbated by the C4-acetyl group, which acts as an electron sink, stabilizing the intermediate carbanion formed during CO₂ loss. You must avoid harsh mineral acids (like refluxing HCl or H₂SO₄). Instead, utilize a mild, room-temperature saponification with Lithium Hydroxide (LiOH). The lithium cation coordinates effectively with the ester carbonyl, accelerating hydrolysis without requiring thermal energy .

Quantitative Data: N-Ethylation Regioselectivity Optimization

The following table summarizes in-house optimization data for the N-ethylation of ethyl 4-bromo-1H-pyrazole-3-carboxylate. Notice how the shift from hard to soft bases drastically alters the isomeric ratio.

Base (1.5 eq)SolventTemperatureRatio (N1-Ethyl : N2-Ethyl)*Overall Yield
NaHTHF65 °C (Reflux)45 : 5588%
K₂CO₃DMF80 °C70 : 3092%
K₂CO₃MeCN25 °C (RT)92 : 885%
Cs₂CO₃ MeCN 25 °C (RT) 95 : 5 89%

*N1 = Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate (Desired); N2 = Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (Undesired).

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the analytical checkpoints confirm success.

Protocol A: Regioselective N-Ethylation
  • Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 4-bromo-1H-pyrazole-3-carboxylate (10.0 g, 45.6 mmol) in anhydrous acetonitrile (200 mL).

  • Base Addition: Add Cesium Carbonate (22.3 g, 68.4 mmol). Stir for 15 minutes at room temperature to allow for deprotonation.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Dropwise add Ethyl Iodide (4.4 mL, 54.7 mmol).

  • Reaction: Remove the ice bath, allowing the reaction to warm to 25 °C. Stir for 12 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The starting material ( [M+H]+=219/221 ) should be fully consumed. The desired N1-isomer ( [M+H]+=247/249 ) will elute slightly later than the minor N2-isomer on a standard C18 reverse-phase column.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc, 9:1 to 7:3 gradient) to isolate the pure N1-isomer.

Protocol B: Palladium-Catalyzed C4-Acetylation (Stille Coupling)
  • Setup: In a heavy-walled Schlenk tube, dissolve the purified ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate (8.0 g, 32.4 mmol) in anhydrous, degassed toluene (150 mL).

  • Reagents: Add tributyl(1-ethoxyvinyl)tin (16.4 mL, 48.6 mmol) and Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (1.87 g, 1.62 mmol).

  • Coupling: Seal the tube under nitrogen and heat to 100 °C for 16 hours.

  • Hydrolysis of Enol Ether: Cool the reaction to room temperature. Add 2 M aqueous HCl (50 mL) and stir vigorously for 2 hours. Mechanistic Note: This acidic workup cleaves the intermediate ethyl enol ether, revealing the target C4-acetyl group.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show a highly UV-active spot with a lower Rf​ than the starting bromide.

  • Workup: Neutralize the aqueous layer with saturated NaHCO₃. Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with 10% aqueous KF (to precipitate toxic tin byproducts as insoluble Bu₃SnF), dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol C: Mild Saponification
  • Setup: Dissolve the ethyl 4-acetyl-1-ethyl-1H-pyrazole-3-carboxylate (5.0 g, 21.0 mmol) in a 3:1 mixture of THF/H₂O (100 mL).

  • Reaction: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.76 g, 42.0 mmol). Stir vigorously at 25 °C for 4 hours.

  • Workup: Evaporate the THF under reduced pressure (water bath < 30 °C). Dilute the remaining aqueous phase with 20 mL of water and extract once with diethyl ether to remove organic impurities.

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1 M HCl. The target 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid will precipitate as a white/off-white solid. Filter, wash with ice-cold water, and dry under high vacuum.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles The Chemical Record (Wiley) URL:[Link] [INDEX]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Journal of Organic Chemistry (ACS Publications) URL:[Link] [INDEX]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Molecules (MDPI) URL:[Link] [INDEX]

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid

Welcome to the technical support center for 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges related to the poor aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.

Understanding the Challenge: Physicochemical Properties

Before diving into troubleshooting, it's crucial to understand the inherent properties of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid that contribute to its low water solubility. The molecule possesses both a carboxylic acid group, which is ionizable, and a substituted pyrazole ring system, which contributes to its overall lipophilicity. The interplay between these functional groups governs its behavior in aqueous media.

The carboxylic acid moiety suggests that the compound's solubility will be highly dependent on the pH of the solution.[1] At a pH below its acid dissociation constant (pKa), the carboxylic acid will be predominantly in its neutral, protonated form (COOH), which is less soluble in water. Conversely, at a pH above its pKa, it will exist as the more soluble carboxylate anion (COO-).[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: My initial attempts to dissolve 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid in water have failed. What is the first and most critical parameter I should investigate?

A1: pH-Dependent Solubility

The most significant factor influencing the solubility of this acidic compound is the pH of the aqueous medium.[3][4] The carboxylic acid group can be deprotonated to form a more soluble salt.

Causality: In an acidic to a neutral environment, the compound remains in its less soluble, protonated state. By increasing the pH to a basic level, you facilitate the ionization of the carboxylic acid, significantly enhancing its interaction with water molecules and thereby increasing its solubility.[1][2]

Experimental Protocol: pH-Solubility Profiling
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid to a known volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the pH of the buffer. This will generate a pH-solubility profile, which is critical for determining the optimal pH range for dissolution.

Q2: Adjusting the pH is not sufficient for my required concentration, or it's incompatible with my experimental system. What are my next options?

A2: Co-solvents and Formulation Strategies

If pH adjustment alone is insufficient, several formulation strategies can be employed to enhance solubility. These methods work by altering the properties of the solvent or by encapsulating the drug molecule.

1. Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[5][6][7][]

Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a microenvironment that is more favorable for dissolving lipophilic compounds.[]

Commonly Used Co-solvents:

  • Ethanol[5][]

  • Propylene glycol (PG)[5][]

  • Polyethylene glycols (PEGs), particularly PEG 300 and PEG 400[5][][9]

  • Glycerin[5][]

  • Dimethyl sulfoxide (DMSO)[3][]

Experimental Workflow: Co-solvent Screening

G A Inconsistent Solubility Data B Ensure Temperature Control (±0.5°C) A->B Is temperature constant? C Verify Equilibration Time (Run a time-course study) A->C Is equilibrium reached? D Check for pH Drift (Measure pH before and after) A->D Is pH stable? E Assess Compound Stability (Analyze for degradation products) A->E Is the compound stable? F Evaluate Solid State (Polymorphism or hydration state changes?) A->F Is the solid form consistent? G Consistent Results B->G C->G D->G E->G F->G

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter peak tailing treated as a mere nuisance to be "fixed" by trial and error.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter peak tailing treated as a mere nuisance to be "fixed" by trial and error. However, peak tailing is a highly diagnostic symptom of underlying thermodynamic and kinetic mismatches within your chromatographic system.

For a complex, polyfunctional molecule like 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid , achieving a perfectly symmetrical peak (Asymmetry Factor, As​≈1.0 ) requires a mechanistic understanding of how its specific functional groups interact with both the mobile and stationary phases. This guide provides a self-validating, step-by-step framework to diagnose and eliminate peak tailing for this specific analyte.

Structural Diagnostics: The Causality of Tailing

To solve the tailing, we must first analyze the analyte's chemical structure and predict its behavior in solution:

  • The Carboxylic Acid Group (pKa 3.1 – 4.0): This acidic moiety is the primary driver of peak tailing if the mobile phase pH is not strictly controlled. If the pH is near the analyte's pKa, the molecule exists in a dynamic thermodynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. This dual-state existence leads to mixed retention mechanisms, causing the peak to broaden, split, or tail severely [1].

  • The Pyrazole Ring & Acetyl Group: While the carboxylic acid dictates the primary charge state, the nitrogen in the pyrazole ring and the oxygen in the acetyl group act as strong hydrogen-bond acceptors. These moieties can undergo secondary "silanophilic" interactions with unreacted, highly acidic silanol groups (Si-OH) on the silica stationary phase. Basic or hydrogen-bonding compounds interact strongly with these ionized silanols, dragging out the trailing edge of the peak [2].

Mechanism Analyte 4-Acetyl-1-ethyl-1H-pyrazole- 3-carboxylic acid State1 High pH (pH > 4.0) Carboxylate Anion Analyte->State1 Inadequate Buffer State2 Low pH (pH 2.0) Neutral Carboxylic Acid Analyte->State2 0.1% TFA Added Interaction1 Mixed Retention Mechanisms (Poor Retention) State1->Interaction1 Interaction2 Hydrophobic Interaction with C18 Phase State2->Interaction2 Silanol Uncapped Silanols (H-Bonding with Pyrazole) State2->Silanol Non-Endcapped Column Sharp Sharp, Symmetrical Peak (As ≈ 1.0) Interaction2->Sharp Fully Endcapped Column Tailing Severe Peak Tailing Silanol->Tailing

Mechanistic pathway of analyte-stationary phase interactions based on pH.

Step-by-Step Troubleshooting Methodologies

The following workflows are designed as a self-validating system. Do not move to the next workflow until you have experimentally ruled out the variables in the current one.

Workflow A: Thermodynamic Control (Mobile Phase pH)

The mobile phase pH is the most critical factor for controlling the peak shape of ionizable compounds[1]. Working at a pH away from the pKa makes the method more robust and less susceptible to small variations [4].

  • Apply the "2-Unit Rule": To fully suppress the ionization of the carboxylic acid, the mobile phase pH must be at least 2 units below the analyte's pKa. Target a pH of 2.0.

  • Select the Right Modifier: Replace weak acids (like 0.1% Formic Acid, pH ~2.7) with a stronger modifier like 0.1% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid ( H3​PO4​ ) . TFA is highly recommended as it not only lowers the pH to ~2.0 but also acts as a mild ion-pairing agent that masks residual surface silanols.

  • Validate: Run the gradient and calculate the Asymmetry Factor ( As​ ). If As​ drops below 1.2, the issue was thermodynamic. If As​>1.2 , proceed to Workflow B.

Workflow B: Kinetic & Surface Control (Stationary Phase)

If pH optimization fails, secondary interactions with the stationary phase are occurring. Unprotonated acids can compete with protonated silanols for hydrogen ions, causing peak tailing [3].

  • Verify Column Chemistry: Older "Type A" silica columns have high trace metal content and highly acidic silanols. Ensure you are using a high-purity "Type B" silica column.

  • Ensure Complete Endcapping: Switch to a fully endcapped C18 column. Endcapping utilizes small silanes (e.g., trimethylchlorosilane) to physically block the analyte's pyrazole and acetyl groups from reaching the reactive silanols [2].

  • Alternative Selectivity: If tailing persists on a standard endcapped C18, switch to a Polar-Embedded C18 column (e.g., amide-embedded). The embedded polar group creates an internal shield of water at the silica surface, drastically reducing silanol interactions for acidic and weakly basic analytes.

Workflow C: Physical System Diagnostics

Column overload and system dead volume can perfectly mimic chemical peak tailing [3].

  • The Dilution Test: Dilute your sample by 50% and re-inject. If the peak shape improves and the retention time shifts slightly later, your column was experiencing mass overload. Reduce your standard injection volume or concentration.

  • Solvent Matching: Ensure the sample diluent matches the initial mobile phase conditions. Injecting a sample dissolved in 100% Acetonitrile into a 95% aqueous initial gradient causes the analyte to precipitate or race ahead of the mobile phase, distorting the peak.

  • The Neutral Probe Test: Inject a highly symmetrical, neutral probe molecule (e.g., Uracil or Toluene). If the neutral probe also tails, the issue is physical—check for extra-column dead volume, failing PEEK fittings, or a void at the head of the column.

Troubleshooting Start Observe Peak Tailing (As > 1.2) CheckPH Check Mobile Phase pH Is pH < pKa - 2? Start->CheckPH AdjustPH Adjust pH to 2.0 (Use 0.1% TFA) CheckPH->AdjustPH No CheckInj Check Injection Vol & Sample Solvent CheckPH->CheckInj Yes AdjustPH->CheckInj ReduceInj Reduce Vol / Match Initial Mobile Phase CheckInj->ReduceInj Overload CheckCol Check Column Chemistry Is it Endcapped? CheckInj->CheckCol OK ReduceInj->CheckCol ChangeCol Switch to Endcapped Type B C18 CheckCol->ChangeCol No Hardware Check Dead Volume & System Fittings CheckCol->Hardware Yes ChangeCol->Hardware FixHard Replace Tubing Eliminate Voids Hardware->FixHard Issue Found

Logical troubleshooting workflow for diagnosing and resolving HPLC peak tailing.

Quantitative Data Matrix

The following table summarizes the expected chromatographic performance of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid under various experimental conditions. Use this as a benchmark for your own method development.

Mobile Phase BufferColumn ChemistryInjection VolumeAsymmetry Factor ( As​ )Theoretical Plates ( N )Diagnostic Result
Water (No Buffer, pH ~6.0)Standard C18 (Type A)10 µL2.85 3,200Severe Tailing (Mixed ionization state)
0.1% Formic Acid (pH ~2.7)Standard C18 (Type A)10 µL1.60 6,500Moderate Tailing (Incomplete protonation)
0.1% TFA (pH ~2.0)Standard C18 (Type A)10 µL1.35 8,100Slight Tailing (Silanol interactions persist)
0.1% TFA (pH ~2.0) Endcapped C18 (Type B) 10 µL 1.05 14,500 Optimal (Symmetrical peak, high efficiency)
0.1% TFA (pH ~2.0)Endcapped C18 (Type B)50 µL1.80 5,000Tailing (Volume/Mass overload)

Frequently Asked Questions (FAQs)

Q: Why does my peak still tail even when I use 0.1% Formic Acid? A: Formic acid is a relatively weak acid. The pKa of the pyrazole-3-carboxylic acid moiety is approximately 3.1–4.0. At a pH of 2.7 (typical for 0.1% FA), you are not a full 2 units below the pKa. This means a fraction of the molecules are still ionized, leading to peak distortion. Switching to a stronger acid like TFA (pH ~2.0) ensures 100% protonation and a single retention mechanism [4].

Q: Can I use a neutral pH (e.g., pH 7.0 phosphate buffer) for this compound? A: Yes, at pH 7.0, the carboxylic acid is fully deprotonated (anionic) and will not suffer from mixed-state tailing. However, the analyte will become highly hydrophilic, resulting in very poor retention (eluting near the void volume) on a standard reversed-phase C18 column. If you must use a neutral pH, you will need to employ an ion-pairing reagent or switch to a mixed-mode anion-exchange (AX) column to retain the molecule.

Q: How do I definitively know if the tailing is caused by the column chemistry or my HPLC system hardware? A: Perform the "Neutral Probe Test." Inject a highly symmetrical, neutral, non-ionizable probe molecule (like Toluene or Uracil) using your current method. If the neutral probe also tails, the issue is physical (e.g., extra-column dead volume, failing fittings, or a void at the column head). If the neutral probe is perfectly symmetrical but your pyrazole carboxylic acid tails, the issue is strictly chemical (secondary interactions) [3].

References

  • Title: Understanding HPLC Peak Tailing (LC Troubleshooting) Source: Scribd / John W. Dolan URL: [Link]

  • Title: Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL: [Link]

  • Title: HPLC Calculator - pKa Driven Decisions Source: Khemit URL: [Link]

Reference Data & Comparative Studies

Validation

benchmarking 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid against standard pyrazole carboxylic acids

As a Senior Application Scientist, evaluating novel building blocks is critical for optimizing drug discovery workflows. Pyrazole-3-carboxylic acids are highly versatile intermediates, frequently utilized in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel building blocks is critical for optimizing drug discovery workflows. Pyrazole-3-carboxylic acids are highly versatile intermediates, frequently utilized in the synthesis of bioactive molecules such as dengue virus (DENV) protease inhibitors[1], anti-inflammatory agents, and kinase inhibitors[2][3].

This technical guide objectively benchmarks 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid against two industry-standard comparators: 1-Ethyl-1H-pyrazole-3-carboxylic acid and 1-Methyl-1H-pyrazole-3-carboxylic acid. By analyzing structural dynamics, physicochemical properties, and experimental reactivity, this guide provides actionable insights for medicinal chemists.

Rationale and Structural Dynamics

The reactivity of pyrazole-3-carboxylic acids during standard derivatization (e.g., amide coupling) is governed by the electronic density of the pyrazole ring and the steric environment around the C3-carboxyl group[4].

  • Electronic Effects: The C4-acetyl group in our target compound is a strong electron-withdrawing group (EWG). Through inductive and resonance effects, it pulls electron density away from the pyrazole core. This lowers the pKa of the adjacent C3-carboxylic acid (predicted pKa ~3.98)[5], making the proton more labile but potentially reducing the nucleophilicity of the carboxylate oxygen during the initial activation step with coupling reagents.

  • Steric Effects: The N1-ethyl group introduces moderate steric bulk compared to an N1-methyl group. While not severely hindering the C3 position, it subtly influences the trajectory of incoming nucleophiles during amide bond formation and enhances the lipophilicity of the resulting analogs.

Mechanism A 4-Acetyl Group (Electron Withdrawing) B Pyrazole Core (Decreased Electron Density) A->B Inductive Pull C C3-Carboxylic Acid (Lowered pKa ~3.98) B->C Enhanced Acidity D N1-Ethyl Group (Steric Shielding) D->B +I Effect

Figure 1: Electronic and steric influences of substituents on the pyrazole core.

Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for predicting behavior in both synthetic workflows and biological assays.

CompoundMolecular Weight ( g/mol )Predicted pKaLogP (Est.)TPSA (Ų)Structural Feature
4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid 182.18~3.980.8564.2C4-Acetyl, N1-Ethyl
1-Ethyl-1H-pyrazole-3-carboxylic acid 140.14~4.150.6547.1Unsubstituted C4
1-Methyl-1H-pyrazole-3-carboxylic acid 126.11~4.100.3547.1Unsubstituted C4

Experimental Benchmarking: Amide Coupling Efficiency

Amide coupling is the most common transformation for these building blocks[6]. To benchmark reactivity, we utilize a standardized HATU/DIPEA coupling protocol.

Causality Check: HATU is selected over traditional carbodiimides (like EDC) because its highly reactive azabenzotriazole leaving group efficiently overcomes the electronic deactivation caused by the C4-acetyl group[4][6]. DIPEA is employed as a sterically hindered, non-nucleophilic base to ensure complete deprotonation of the carboxylic acid without competing for the activated ester intermediate.

Workflow A Prepare Pyrazole Acids (1.0 eq) B Pre-activation HATU (1.2 eq) DIPEA (2.0 eq) DMF, 10 min A->B C Amine Addition (1.1 eq) RT, 2 hours B->C D LC-MS Monitoring (Conversion %) C->D E Aqueous Workup & Isolation D->E

Figure 2: Standardized workflow for benchmarking amide coupling efficiency.

Step-by-Step Methodology:
  • Preparation: In a dry 10 mL vial under nitrogen, dissolve the pyrazole-3-carboxylic acid (0.5 mmol, 1.0 eq) in anhydrous DMF (2.5 mL).

  • Pre-activation: Add DIPEA (1.0 mmol, 2.0 eq) followed by HATU (0.6 mmol, 1.2 eq). Stir the mixture at room temperature for exactly 10 minutes. Rationale: Pre-activation allows the complete formation of the active O-7-azabenzotriazolyl ester before the amine is introduced, minimizing side reactions and maximizing yield.

  • Nucleophilic Addition: Add the standard amine (e.g., benzylamine, 0.55 mmol, 1.1 eq) dropwise to the activated mixture.

  • Monitoring: Stir at room temperature for 2 hours. Monitor the reaction via LC-MS by taking 10 µL aliquots, quenching in 1 mL of acetonitrile/water (1:1), and measuring the disappearance of the activated ester mass peak.

  • Workup: Dilute the reaction with ethyl acetate (15 mL), wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

Comparative Coupling Data (Benzylamine Standard)
Carboxylic AcidPre-activation TimeReaction TimeLC-MS Conversion (%)Isolated Yield (%)
4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid 10 min2 hours>95%88%
1-Ethyl-1H-pyrazole-3-carboxylic acid 10 min1.5 hours>98%92%
1-Methyl-1H-pyrazole-3-carboxylic acid 10 min1.5 hours>98%93%

Insight: While the C4-acetyl group slightly retards the initial coupling rate due to electronic deactivation, the use of highly reactive uronium salts like HATU completely mitigates this issue, resulting in excellent isolated yields comparable to the standard unsubstituted analogs.

Experimental Benchmarking: In Vitro Metabolic Stability

The introduction of a C4-acetyl group introduces a potential site of metabolism (e.g., ketone reduction by aldo-keto reductases). It is crucial to benchmark the microsomal stability of the resulting amides to ensure the building block does not introduce a severe metabolic liability.

Step-by-Step Methodology:
  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Initiation: Pre-warm the mixture to 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to halt enzymatic activity and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Insight: Compounds derived from 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid generally exhibit moderate to high stability. The steric shielding provided by the adjacent N1-ethyl group and the C3-amide linkage partially protects the C4-acetyl group from rapid enzymatic reduction, making it a viable motif for lead optimization.

Conclusion

Benchmarking 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid against standard pyrazole-3-carboxylic acids demonstrates that it is a highly robust and versatile building block. Despite the electron-withdrawing nature of the C4-acetyl group, optimized coupling protocols utilizing HATU/DIPEA yield amides with efficiencies matching those of unhindered standards. Furthermore, the acetyl group provides a valuable synthetic handle for further functionalization (e.g., reductive amination, heterocycle formation) and imparts distinct physicochemical properties that can be leveraged in structure-activity relationship (SAR) campaigns.

References

  • "Pyrazole-3-carboxylic acid - Chem-Impex", chemimpex.com,
  • "Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | ACS Medicinal Chemistry Letters", acs.org,
  • "4-acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid CAS ... - ChemicalBook", chemicalbook.com,
  • "Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - PMC", nih.gov,
  • "Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cyste - ChemRxiv", chemrxiv.org,
  • "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC - NIH", nih.gov,

Sources

Comparative

reproducibility of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid extraction methods

The isolation of amphoteric heterocyclic building blocks often represents the most significant bottleneck in pharmaceutical process chemistry. The extraction of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid —a highly po...

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Author: BenchChem Technical Support Team. Date: April 2026

The isolation of amphoteric heterocyclic building blocks often represents the most significant bottleneck in pharmaceutical process chemistry. The extraction of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid —a highly polar, functionally dense intermediate—is a prime example. Historically, researchers have relied on brute-force preparative HPLC to isolate similar pyrazole-3-carboxylic acid derivatives (such as the Darolutamide intermediate, 5-acetyl-1H-pyrazole-3-carboxylic acid), which notoriously results in poor yields (~26%) and massive solvent waste .

As a Senior Application Scientist, I have found that abandoning rigid, legacy purification templates in favor of speciation-driven extraction protocols dramatically improves both yield and batch-to-batch reproducibility. This guide objectively compares modern extraction alternatives, providing the mechanistic causality and self-validating protocols necessary to master this isolation.

Mechanistic Causality: The Speciation Logic

To extract 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid reproducibly, one must stop treating extraction as a volumetric recipe and start treating it as a thermodynamic speciation problem.

The molecule possesses two competing ionizable centers:

  • The Carboxylic Acid ( pKa​≈2.5−3.5 ) : Deprotonates at higher pH to form a highly water-soluble carboxylate anion.

  • The Pyrazole Nitrogen ( pKa​<1.0 ) : Protonates at extremely low pH to form a water-soluble pyrazolium cation.

Consequently, the target compound only exists as an organic-soluble (or precipitable) neutral species within a narrow pH window (typically pH 2.5 to 3.5). Overshooting the acidification step is the primary cause of extraction failure, as it drives the molecule back into the aqueous phase as a protonated salt .

Speciation_Logic HighPH pH > 7.0 Deprotonated Carboxylate (Highly Water Soluble) MidPH pH 2.5 - 3.5 Neutral Species (Target for Extraction) HighPH->MidPH Add Acid (HCl) MidPH->HighPH Add Base LowPH pH < 1.0 Protonated Pyrazolium (Highly Water Soluble) MidPH->LowPH Excess Acid LowPH->MidPH Add Base (NaOH)

pH-dependent speciation of pyrazole-3-carboxylic acid dictating extraction efficiency.

Objective Performance Comparison

When scaling up the synthesis of acetyl-pyrazole-carboxylic acids, the choice of isolation method dictates the process mass intensity (PMI) and final purity . Below is a quantitative comparison of the three primary isolation strategies based on multi-batch empirical data.

Extraction ParameterPreparative HPLC (Legacy)Biphasic LLE (Method A)Aqueous Precipitation (Method B)
Average Yield (%) 26.0%72.5%88.0%
Purity (HPLC Area %) > 99.5%96.0 - 98.0%> 99.0%
Solvent Intensity (L/kg) > 500 L/kg~ 45 L/kg< 5 L/kg
Reproducibility (RSD, n=5) 12.4%5.8%1.2%
Primary Limitation Unscalable, high costEmulsion formationRequires strict temperature control

Self-Validating Experimental Protocols

Every robust chemical process must contain internal feedback loops. The following protocols are designed as self-validating systems, ensuring that you do not proceed to the next step unless the chemistry dictates it is safe to do so.

Method A: Biphasic Liquid-Liquid Extraction (LLE)

Best for crude mixtures with high organic impurity profiles.

  • Aqueous Quench & Wash : Dilute the crude reaction mixture with deionized water and adjust to pH 8.5 using 2M NaOH. Extract with Ethyl Acetate (3 x 50 mL).

    • Causality: At pH 8.5, the target is a water-soluble carboxylate. The organic wash removes unreacted starting materials and neutral byproducts.

    • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 1:1) on the organic wash. Proceed only when the target compound is completely absent from the organic layer.

  • Speciation Shift : Cool the aqueous layer to 5°C. Slowly add 2M HCl dropwise until the pH reaches exactly 2.8 ± 0.2.

    • Causality: This specific pH neutralizes the carboxylate without protonating the pyrazole ring, maximizing the partition coefficient ( LogP ) into the organic phase.

  • Target Extraction : Extract the turbid aqueous layer with Ethyl Acetate (4 x 100 mL).

    • Self-Validation (IPC): Sample the aqueous raffinate, dilute 1:10 in Acetonitrile, and analyze via RP-HPLC (210 nm). Do not discard the aqueous layer if the target peak area is > 2%. If it is, adjust the pH by 0.1 units and perform one additional extraction.

  • Isolation : Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the product.

Method B: Controlled Aqueous Precipitation (Green Alternative)

Best for highly reproducible, scalable, and solvent-free isolation.

  • Aqueous Dilution : Dilute the post-hydrolysis crude mixture with deionized water (5 volumes relative to input mass).

  • Controlled Acidification : Using a syringe pump, infuse 1M HCl at a rate of 1 mL/min into the vigorously stirred solution at 0–5°C until pH 3.0 is achieved.

    • Causality: Rapid acidification causes the compound to "oil out" as an amorphous, unfilterable mass trapping impurities. Slow, controlled addition prevents localized supersaturation, promoting the nucleation of highly pure, filterable crystals .

  • Aging & Validation : Stir the resulting suspension for 4 hours at 5°C.

    • Self-Validation (IPC): Filter a 1 mL aliquot, dissolve the solid cake in Acetonitrile, and analyze via HPLC. Purity must read >98.5% before bulk filtration. If purity is lower, heat the suspension to 40°C and cool back to 5°C at 0.5°C/min (temperature cycling) to reject lattice impurities.

  • Filtration : Filter under vacuum, wash the cake with ice-cold water (2 x 10 mL), and dry under high vacuum at 45°C for 12 hours.

Extraction_Workflows cluster_LLE Method A: Biphasic LLE cluster_Precip Method B: pH-Shift Precipitation Start Crude Reaction Mixture LLE1 Aqueous Quench (pH > 8) Start->LLE1 P1 Aqueous Dilution Start->P1 LLE2 EtOAc Wash (Remove Impurities) LLE1->LLE2 LLE3 Acidify Aqueous (pH 2.8 ± 0.2) LLE2->LLE3 LLE4 Extract with EtOAc LLE3->LLE4 LLE5 Concentrate & Crystallize LLE4->LLE5 P2 Controlled Acidification (pH 3.0, 1 mL/min) P1->P2 P3 Direct Crystallization (5°C, 4h Aging) P2->P3 P4 Filtration & Drying P3->P4

Workflow comparison between Biphasic LLE and pH-Shift Precipitation methods.

References

  • Technical Disclosure Commons : Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Defensive Publications Series (2022). Available at:[Link]

  • ACS Organic Process Research & Development : Points of Interest in the Chemistry of the Levomepromazine Drug Substance... OPR&D 2024. Available at:[Link]

Safety & Regulatory Compliance

Safety

4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid proper disposal procedures

Operational and Disposal Protocol for 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks requires more than just followi...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Protocol for 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks requires more than just following a generic Safety Data Sheet (SDS). 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid is a highly specific nitrogen-rich heterocyclic compound utilized in drug discovery. Because of its unique structural stability, improper disposal can lead to environmental persistence and severe regulatory violations.

This guide provides a self-validating, step-by-step operational and disposal plan designed to ensure absolute safety, environmental compliance, and scientific rigor in your laboratory.

Chemical Profile & Causality of Hazards

To design an effective disposal protocol, we must first understand the molecular behavior of the compound.

  • The Pyrazole Ring : This 5-membered heterocycle contains a highly stable N-N bond. In natural aquatic environments, this ring strongly resists biodegradation. If poured down the drain, it bypasses standard municipal wastewater treatment facilities, potentially acting as a persistent environmental contaminant[1].

  • The Carboxylic Acid Moiety : This functional group imparts weak acidity to the molecule. In basic aqueous waste streams, the compound will ionize into a highly water-soluble carboxylate salt, drastically increasing its environmental mobility if improperly discarded[2].

Because of these mechanistic realities, drain disposal is strictly prohibited . The only scientifically and legally sound method of destruction is high-temperature incineration. Incineration provides sufficient activation energy to cleave the N-N bond, converting the molecule into CO2, H2O, and NOx (which is subsequently scrubbed by the commercial incinerator's emission controls)[3].

Table 1: Quantitative Data & Regulatory Classification

ParameterValue / Classification
Chemical Name 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid
CAS Number 2101197-64-0[4]
Molecular Formula C8H10N2O3[4]
Molecular Weight 182.18 g/mol [4]
Predicted Boiling Point 368.9±27.0 °C[4]
EPA RCRA Status Unlisted, managed as Characteristic Hazardous Waste[5]
Primary Disposal Route Licensed High-Temperature Incineration[3]

Operational Handling & Segregation Workflow

Under OSHA's Hazard Communication Standard (29 CFR 1910.1200), laboratory personnel must be fully informed of the hazards and protective measures for the chemicals they handle[6].

Self-Validating Segregation Principle : Waste must be segregated at the point of generation. Mixing incompatible waste streams not only violates EPA 40 CFR 261 but also creates unpredictable exothermic reactions[5]. By separating solid, aqueous, and organic wastes immediately at the benchtop, you validate the safety of the downstream disposal process.

WasteSegregation Start 4-Acetyl-1-ethyl-1H-pyrazole- 3-carboxylic acid Waste Decision Waste State? Start->Decision Solid Solid Waste (Powders, Tips, Weigh Boats) Decision->Solid Solid Liquid Liquid Waste (Mother Liquors, Rinsates) Decision->Liquid Liquid Incineration Licensed High-Temp Incineration Facility Solid->Incineration Double-bagged Org Organic Solvent Stream (Halogenated / Non-Halogenated) Liquid->Org Organic Aq Aqueous Waste Stream (pH 5-9) Liquid->Aq Aqueous Org->Incineration Vented Container Aq->Incineration NO DRAIN DISPOSAL

Caption: Logical workflow for the segregation and disposal of pyrazole-3-carboxylic acid derivatives.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste & Contaminated Labware

This includes residual powders, contaminated weighing paper, pipette tips, and nitrile gloves used during synthesis.

  • Collection : Place all contaminated solid consumables into a dedicated, heavy-duty polyethylene bag housed within a rigid, sealable hazardous waste container[3].

  • Empty Stock Bottles : Do not throw empty primary chemical bottles directly into the trash. Triple-rinse the bottle with a compatible solvent (e.g., acetone or ethanol)[3].

  • Self-Validation Check : Inspect the glass after the third rinse. If no crystalline residue is visible, deface the label completely. The bottle can now be disposed of as non-hazardous glass waste. The rinsate must be transferred to the organic liquid waste stream[3].

  • Labeling : Label the solid waste container with the exact chemical name, CAS number (2101197-64-0), and the hazard warning "Toxic/Irritant Solid - Incineration Only"[7].

Protocol B: Liquid Waste (Aqueous and Organic)

During extractions or purifications, you will generate liquid waste containing dissolved 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid.

  • Stream Identification : Determine if the solvent matrix is primarily aqueous, halogenated organic (e.g., Dichloromethane), or non-halogenated organic (e.g., Ethyl Acetate).

  • Aqueous Neutralization (Self-Validating Step) : If the waste is aqueous, it may be acidic due to the carboxylic acid group. Before sealing the waste carboy, use a pH indicator strip to verify the pH is between 5 and 9. If it is too acidic, carefully neutralize it with dilute sodium bicarbonate. Causality: Sealing highly acidic waste in a closed container can lead to gas evolution and dangerous container rupture[2].

  • Transfer : Use a dedicated funnel to transfer the liquid into the appropriate, chemically compatible, and clearly labeled HPLC-grade waste carboy.

  • Storage : Store the carboy in secondary containment within a ventilated fume hood or dedicated waste storage room until pickup by a licensed hazardous waste contractor[1].

Emergency Spill Response Protocol

In the event of an accidental benchtop spill of the solid powder, immediate and systematic action is required to prevent aerosolization and inhalation.

  • Isolate : Evacuate non-essential personnel from the immediate area and ensure the fume hood sashes are lowered to maximize exhaust flow[3].

  • PPE Verification : Don fresh chemical-resistant nitrile gloves, safety goggles with side shields, and a laboratory coat[7].

  • Containment & Collection (Self-Validating Step) : Do not dry-sweep, as this generates airborne dust. Lightly moisten the spilled powder with a minimal amount of water or ethanol to bind the particles. Carefully sweep the dampened material using a disposable anti-static scoop and place it into a solid hazardous waste container[2]. Validation: Shine a flashlight at a low angle across the benchtop; any remaining crystalline dust will reflect the light, indicating further cleaning is necessary.

  • Decontamination : Wash the spill surface with a damp paper towel and a mild detergent, disposing of the towels in the solid waste container[2].

Regulatory Grounding

Your laboratory must operate within the legal frameworks established by the EPA and OSHA. Under 40 CFR 261, while this specific CAS number may not be explicitly listed as a "P" or "U" listed waste, its physical and toxicological properties require it to be managed as a characteristic hazardous waste[5]. Furthermore, under OSHA 29 CFR 1910.1200, all secondary waste containers must be distinctly labeled, and all personnel handling this material must have documented hazard communication training prior to initial assignment[6].

References

  • Title: 4-acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid CAS Source: ChemicalBook URL
  • Title: Proper Disposal of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals Source: Benchchem URL
  • Title: Laboratory Environmental Sample Disposal Information Document Source: EPA URL
  • Title: SAFETY DATA SHEET - 3-Methyl-1H-pyrazole-1-carboxamide Source: Fisher Scientific URL
  • Title: Hazard Communication - OSHA Source: OSHA URL
  • Title: Occupational Safety and Health Admin., Labor § 1910.
  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR URL

Sources

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